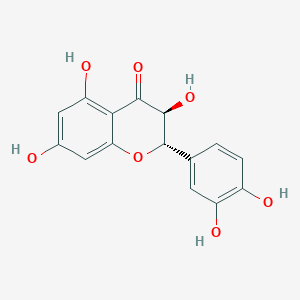
N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Adrenal Medulla Research
N,N-diisopropyl-N'-isoamyl-N'-diethylaminoethylurea, also referred to as P-286, has been studied for its impact on the adrenal medulla. P-286 can reverse the pressor response to acetylcholine in atropinized dogs, which indicates a selective blockade of acetylcholine action in the adrenal medulla. This substance also exhibits a transient vasodepressor action and weak ganglionic blocking action, while not being an adrenergic blocking agent (Gardier, Abreu, Richards, & Herrlich, 1960).
Chromaffin Granule Function
Research on P-286 has shown its ability to affect the electrochemical gradient across the chromaffin granule membrane. It can reduce ATP, Mg2+-induced electrical potential, inhibit catecholamine uptake into chromaffin granules, and inhibit secretion from cultured bovine chromaffin cells. This study suggests a linkage between catecholamine uptake into chromaffin granules and the electrical component of the H+ electrochemical gradient, indicating potential chemiosmotic mechanisms in catecholamine secretion from chromaffin cells (Holz, 1980).
Vagal Blockade Studies
P-286 and related compounds have been shown to abolish the vasodepressor response to vagal stimulation with minimal effect on intravenous acetylcholine response. This effect, initially suggesting parasympathetic ganglionic blockade, was found consistent with weak atropine-like activity (Gardier, 2004).
Bioengineering Applications
In bioengineering, poly(N-isopropyl acrylamide) (pNIPAM) substrates, which include N,N-diisopropyl groups, have been utilized for the nondestructive release of biological cells and proteins. These substrates are particularly useful in studying extracellular matrices, cell sheet engineering, tumorlike spheroid formation, bioadhesion, and individual cell manipulation (Cooperstein & Canavan, 2010).
Prevention of Ventricular Fibrillation
P-286 has shown potential in preventing ventricular fibrillation during induced hypothermia in dogs. It prevents the increase in myocardial and adrenal venous blood epinephrine content during hypothermia, demonstrating direct antiarrhythmic and antifibrillatory properties (Bennett, Smookler, & Buckley, 1968).
Isoureas in Organic Synthesis
N,N-diisopropyl isoureas, a related compound, have been explored as alkylation agents for amino acids and amines, demonstrating unique reactivity and surfactant properties in organic synthesis (Badache, Bauduin, Boutevin, & Rahal, 1998).
Cardiovascular and Metabolic Responses to Thyroid Hormones
The effects of P-286 on cardiovascular and metabolic responses in animals treated with thyroid hormones have been investigated. The study looked at changes in heart phosphorylase activity and the role of sympathetic and adrenal medullary functions, contributing to our understanding of thyroxine and triiodothyronine's effects on the body (Nemecek & Hess, 1974).
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-1-(3-methylbutyl)-3,3-di(propan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3O/c1-9-19(10-2)13-14-20(12-11-15(3)4)18(22)21(16(5)6)17(7)8/h15-17H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXGUVIQVEQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCC(C)C)C(=O)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202305 | |
| Record name | P-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea | |
CAS RN |
54-54-6 | |
| Record name | P-286 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIISOPROPYL-N'-ISOPENTYL-N'-DIETHYLAMINOETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y29OWS6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





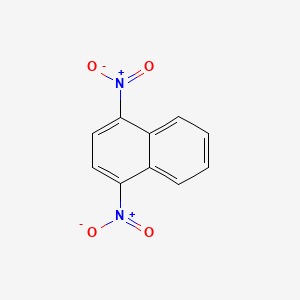
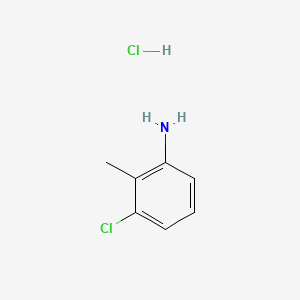
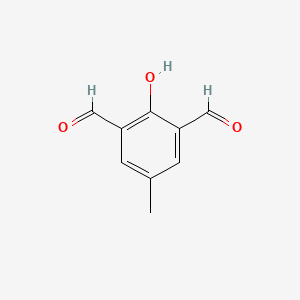

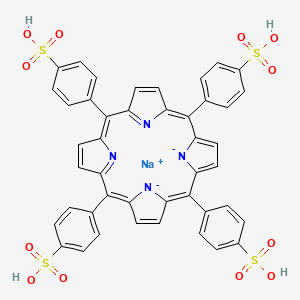
![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)

![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)
![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)
